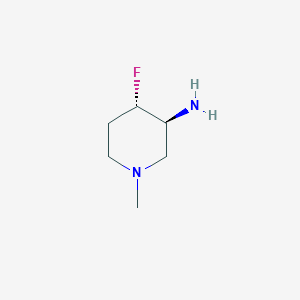
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine is a chiral amine compound with a fluorine atom at the 4th position and a methyl group at the 1st position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of N-methylpiperidine as a starting material, which undergoes a series of reactions including fluorination and amination to yield the desired compound. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or crystallization to obtain high-purity product suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3S,4S)-4-Fluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired pharmacological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
類似化合物との比較
Similar Compounds
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound is structurally similar but contains a hydroxymethyl group instead of an amine group.
(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol: Another similar compound with a hydroxymethyl group and a different stereochemistry.
Uniqueness
(3S,4S)-4-Fluoro-1-methylpiperidin-3-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug synthesis .
特性
分子式 |
C6H13FN2 |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
(3S,4S)-4-fluoro-1-methylpiperidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
InChIキー |
HLQIJIWWHUNNMY-WDSKDSINSA-N |
異性体SMILES |
CN1CC[C@@H]([C@H](C1)N)F |
正規SMILES |
CN1CCC(C(C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


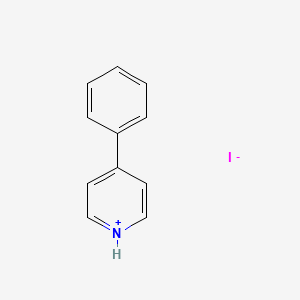
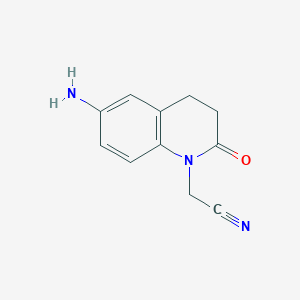
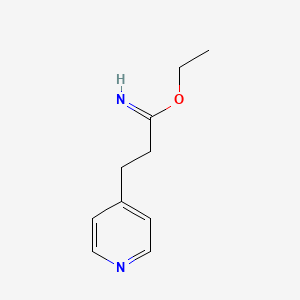

![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
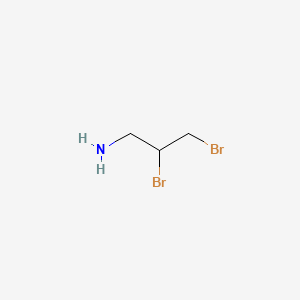
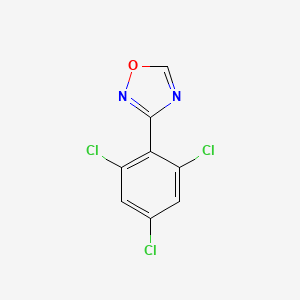
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)

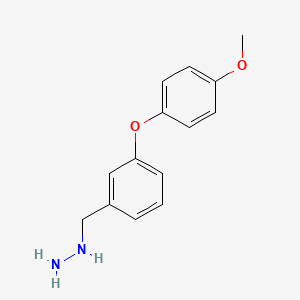

![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
